(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a 3-chlorophenyl group attached to a formamido moiety, which is further connected to a 3-methylbutanoic acid backbone. The stereochemistry at the second carbon is specified as the S-enantiomer, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the 3-chlorophenylformamide: This can be achieved by reacting 3-chloroaniline with formic acid or formic anhydride under acidic conditions.
Coupling with 3-methylbutanoic acid: The formamide intermediate is then coupled with 3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the formamido group to an amine.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It may also serve as a model compound for investigating the metabolism of similar structures.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, while the 3-chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3-chlorophenyl)amino]-3-methylbutanoic acid
- (2S)-2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid
- (2S)-2-[(3-bromophenyl)formamido]-3-methylbutanoic acid
Uniqueness
What sets (2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid apart from similar compounds is its specific substitution pattern and stereochemistry. The presence of the 3-chlorophenyl group and the S-configuration at the second carbon can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
496019-62-6 |
---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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